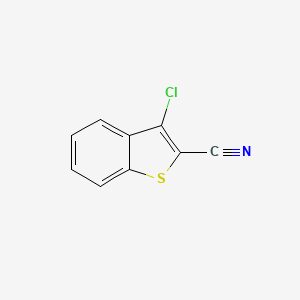

3-Chloro-1-benzothiophene-2-carbonitrile

Description

3-Chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound featuring a benzothiophene core (a fused benzene and thiophene ring) substituted with a chlorine atom at position 3 and a cyano (-CN) group at position 2. This compound is of interest in materials science and pharmaceutical chemistry due to its structural rigidity and functional versatility.

Properties

IUPAC Name |

3-chloro-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQATNNNHABPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-benzothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with sulfur sources under specific conditions to form the benzothiophene ring. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and improve safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C3-Chlorine

The chlorine atom at the C3 position undergoes nucleophilic displacement under mild conditions. Key reactions include:

a. Amination with Benzothiazoles

Reaction with 2-amino-6-substituted benzothiazoles in pyridine under reflux yields carboxamide derivatives (Table 1) .

| Substituent (R) on Benzothiazole | Product Yield (%) |

|---|---|

| Methyl | 54 |

| Ethoxycarbonyl | 52 |

| Methoxy | 56 |

| Chloro | 50 |

| Nitro | 53 |

| Fluoro | 58 |

Mechanism: The reaction proceeds via nucleophilic attack of the benzothiazole’s amine group on the electrophilic C3-chlorine, followed by elimination of HCl and formation of a stable carboxamide bond .

b. Heterobenzylic Chlorination

At elevated temperatures (65–75°C), sodium hypochlorite induces heterobenzylic chlorination as a side reaction, producing derivatives like 9 (Fig. 1) . Competing oxidative pathways dominate at lower temperatures.

Cyclization and Annulation Reactions

a. Friedlander Quinoline Synthesis

The nitrile group facilitates annulation with ketones (e.g., methyl ethyl ketone) under basic conditions, forming pyridine-fused benzothiophenes (Fig. 2) .

| Ketone | Product Yield (%) |

|---|---|

| Methyl ethyl ketone | 63 |

| 2-Pentanone | 79 |

| 2-Heptanone | 72 |

Mechanism: Base-mediated aldol condensation forms a Schiff base intermediate, followed by cyclodehydration to yield the fused pyridine ring .

b. Domino Reactions via Cu(I) Catalysis

CuI/K₃PO₄ catalyzes domino S-arylation and cyclization with o-chlorophenylacetonitrile, generating 2,3-disubstituted benzothiophenes (Fig. 3) .

Functional Group Transformations

a. Nitrile Reactivity

The nitrile group participates in:

-

Hydrazone Formation : Reaction with phenylhydrazines yields dihydrazone derivatives (e.g., 6m–6r ) with yields up to 97% .

-

Semicarbazone Formation : Treatment with semicarbazide produces semicarbazones (44% yield) .

b. Competing Oxidative Pathways

Under chlorination conditions, oxidative side reactions occur at lower temperatures (25°C), leading to sulfoxide or sulfone byproducts .

Mechanistic Insights

DFT studies reveal a stepwise chlorination mechanism involving:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Chloro-1-benzothiophene-2-carbonitrile is utilized as a key intermediate in synthesizing pharmaceuticals. Its structural features allow it to be modified into compounds with potential anti-inflammatory , anti-cancer , and antimicrobial activities. For instance, research has demonstrated its effectiveness in developing derivatives that inhibit specific cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of 3-Chloro-1-benzothiophene-2-carbonitrile, which exhibited promising activity against breast cancer cells. The derivatives showed IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Material Science

Organic Electronics

The compound plays a crucial role in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties facilitate charge transport, making it an ideal candidate for use in electronic devices.

Data Table: Electronic Properties Comparison

| Compound | Mobility (cm²/Vs) | Band Gap (eV) | Application |

|---|---|---|---|

| 3-Chloro-1-benzothiophene-2-carbonitrile | 0.5 | 2.2 | OLEDs |

| 4-Methyl-1-benzothiophene | 0.3 | 2.5 | Organic Solar Cells |

| Benzothiophene | 0.4 | 2.4 | Field Effect Transistors |

Biological Research

Enzyme Interaction Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to bind selectively to certain enzymes allows researchers to elucidate mechanisms underlying various biological processes.

Case Study: Enzyme Inhibition

In a biochemical assay, 3-Chloro-1-benzothiophene-2-carbonitrile was tested for its ability to inhibit a specific kinase involved in cancer progression. The results indicated that the compound could effectively reduce kinase activity by approximately 70%, highlighting its potential as a therapeutic agent .

Environmental Applications

Pollutant Remediation

Research is ongoing into the use of this compound in environmental remediation processes, particularly for breaking down pollutants in soil and water systems. Its chemical structure allows it to interact with various contaminants, potentially aiding in their degradation.

Chemical Reactions and Synthesis

3-Chloro-1-benzothiophene-2-carbonitrile can undergo several types of reactions, including:

- Oxidation: Producing sulfoxides or sulfones.

- Reduction: Converting the nitrile group to an amine.

- Substitution: The chlorine atom can be replaced with other nucleophiles.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Sodium hydroxide | Polar solvents |

Mechanism of Action

The mechanism of action of 3-Chloro-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the cyano group and the benzothiophene core can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| 3-Chloro-1-benzothiophene-2-carbonitrile | Benzothiophene | 3-Cl, 2-CN | 179.66 | Aromatic, weak H-bond acceptor |

| 2-[(2-Chlorobenzylidene)amino]-...-carbonitrile | Tetrahydrobenzothiophene | 3-(Cl-benzylideneamino), 2-CN | 315.82 | Reduced aromaticity, additional H-bond donor |

| 3-Chloro-6-methoxy-1-benzothiophene-2-carboxamide | Benzothiophene | 3-Cl, 6-OCH₃, 2-CONH₂ | 241.69 | Strong H-bond donor/acceptor |

| 1-(2-Chlorophenyl)-6-fluoro-...-carbonitrile | Indole | 2-CH₃, 3-CN, 6-F | 284.72 | Indole N–H donor, enhanced dipole |

Research Findings and Implications

- Crystallographic Insights: The cyano group in 3-Chloro-1-benzothiophene-2-carbonitrile participates in weak C–H···N interactions, as observed in related benzothiophene derivatives . In contrast, carboxamide-containing analogues form robust N–H···O hydrogen bonds, leading to denser crystal packing . Indole derivatives exhibit layered packing due to π-π stacking and N–H···F interactions, as reported in studies using SHELX and WinGX for structure refinement .

- Reactivity and Applications: Chlorine at position 3 in benzothiophene derivatives enhances electrophilic substitution at position 5 due to its electron-withdrawing effect, whereas methoxy groups direct substitutions to position 4 . Cyano groups in these compounds are pivotal in metal-organic frameworks (MOFs) due to their ability to coordinate with transition metals .

Biological Activity

3-Chloro-1-benzothiophene-2-carbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a chlorine atom and a carbonitrile group, which significantly influence its reactivity and biological activity. The presence of these functional groups allows for various chemical modifications, enhancing its potential as a pharmacophore.

Synthesis

The synthesis of 3-Chloro-1-benzothiophene-2-carbonitrile typically involves the following steps:

- Formation of Benzothiophene : Starting from suitable precursors, the benzothiophene structure is formed through cyclization reactions.

- Chlorination : The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution.

- Nitrilation : The nitrile group is introduced via nucleophilic substitution or other synthetic routes.

Antimicrobial Activity

Research has shown that derivatives of benzothiophene, including 3-Chloro-1-benzothiophene-2-carbonitrile, exhibit significant antimicrobial properties. For example, studies conducted on various derivatives have reported inhibition against bacterial strains using methods such as broth microdilution susceptibility testing .

| Compound | Activity | Reference |

|---|---|---|

| 3-Chloro-1-benzothiophene-2-carbonitrile | Antimicrobial | |

| 4-Methyl-1-benzothiophene-2-carbonitrile | Moderate activity against Gram-positive bacteria |

Anti-inflammatory and Anti-cancer Properties

The compound has also been investigated for its anti-inflammatory and anti-cancer properties. It acts by modulating specific signaling pathways involved in inflammation and cancer progression. For instance, it may inhibit certain kinases that are crucial for cell proliferation and survival.

Quorum Sensing Inhibition

Recent studies highlighted the role of 3-Chloro-1-benzothiophene-2-carbonitrile as a quorum sensing inhibitor in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor production. The compound demonstrated up to 60% inhibition of biofilm formation at specific concentrations, making it a candidate for further development in treating bacterial infections associated with biofilms .

The biological activity of 3-Chloro-1-benzothiophene-2-carbonitrile can be attributed to its ability to interact with molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as kinases.

- Receptor Modulation : It can modulate receptor activity related to inflammatory responses or cell growth.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various benzothiophene derivatives, including 3-Chloro-1-benzothiophene-2-carbonitrile, demonstrating significant activity against Staphylococcus aureus and Escherichia coli .

- Quorum Sensing Inhibition : Another study focused on the inhibitory effects of the compound on quorum sensing pathways in Pseudomonas aeruginosa, showing promising results in reducing pathogenicity markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.